Product packaging for Midodrine Hydrochloride(Cat. No.:CAS No. 43218-56-0)

Midodrine Hydrochloride

Cat. No.: B1676581
CAS No.: 43218-56-0
M. Wt: 290.74 g/mol
InChI Key: MGCQZNBCJBRZDT-UHFFFAOYSA-N
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Description

Historical Overview of Midodrine (B238276) Hydrochloride Development and Regulatory Milestones

The journey of midodrine hydrochloride from its initial discovery to its current standing in the pharmaceutical landscape has been marked by notable regulatory events and ongoing clinical evaluation.

Early Research and Discovery

The compound midodrine was first patented in 1965 by Chemie Linz AG in Austria and was initially described in medical literature in the 1970s. nih.gov Early animal studies revealed that midodrine and its active metabolite, desglymidodrine (B1670291), effectively increased peripheral vascular tone. nih.gov Subsequent pilot studies and larger clinical trials in the 1990s established its potential as a treatment for orthostatic hypotension. nih.gov One of the first multicenter, double-blind, randomized controlled trials in the United States, published in 1993, demonstrated that midodrine significantly increased standing systolic blood pressure and improved symptoms of dizziness and weakness compared to a placebo. nih.gov Another key study found that midodrine was substantially more effective than conservative approaches in relieving symptoms for patients with severe neurocardiogenic syncope. bjcardio.co.uk

Accelerated Approval Pathway in the USA (1996)

In 1996, the U.S. Food and Drug Administration (FDA) granted accelerated approval for this compound, marketed as ProAmatine, for the treatment of symptomatic orthostatic hypotension. bjcardio.co.uktga.gov.auwikipedia.org This approval was based on the drug's ability to raise blood pressure, a surrogate endpoint, with the stipulation that post-marketing studies be conducted to verify its clinical benefit to patients. bjcardio.co.ukfiercepharma.com The accelerated approval pathway is designed for drugs that address serious or life-threatening illnesses and provide a meaningful advantage over available therapies. researchgate.net

Post-marketing Study Requirements and Challenges

A significant challenge in the history of this compound has been the fulfillment of post-marketing study requirements. The initial sponsor, Shire, and subsequent generic manufacturers did not complete the required studies to confirm the drug's clinical benefits, such as improving a patient's ability to perform daily activities. bjcardio.co.ukfiercepharma.com This led the FDA to propose the withdrawal of midodrine's approval in 2010, a landmark move as it was the first time the agency had proposed to remove a drug marketed under accelerated approval for this reason. fiercepharma.comresearchgate.net

Following appeals from healthcare professionals, patients, and professional organizations, the FDA delayed the withdrawal pending the completion of Phase 4 trials. nih.govresearchgate.net A subsequent Phase 4 double-blind, placebo-controlled, randomized tilt-table study was published in 2016. nih.govspringermedizin.de This study demonstrated that patients on stable doses of midodrine had a statistically significant increase in the time to experiencing syncopal symptoms induced by a tilt-table test compared to placebo. nih.govspringermedizin.de

UK and European Regulatory Status and Guidelines

In the United Kingdom, midodrine was available for many years as an unlicensed product on a named-patient basis. bmj.com In March 2015, it received marketing authorization from the Medicines and Healthcare products Regulatory Agency (MHRA) for the treatment of severe orthostatic hypotension due to autonomic dysfunction in adults when other treatments are inadequate. bmj.comnice.org.uk

Within the European Union, this compound has been registered for the treatment of orthostatic hypotension in several countries, including the Netherlands, through a decentralised procedure. tga.gov.aucbg-meb.nl The European Medicines Agency (EMA) has also been involved in the review of products containing this compound. europa.eu In Ireland, for instance, marketing authorization has been granted for generic versions of this compound tablets. hpra.ie

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to evolve, with studies exploring its utility in various clinical settings beyond its primary indication.

Recent investigations have focused on the use of midodrine in critically ill patients, particularly as an adjunctive therapy to wean individuals from intravenous vasopressors. nih.govresearchgate.net While some early retrospective studies showed promise, more recent randomized controlled trials have yielded conflicting results. nih.gov The LIBERATE study, a multicenter, blinded randomized controlled trial, is currently underway to further assess the efficacy of midodrine in shortening ICU length of stay for patients on intravenous vasopressor support. researchgate.net

Researchers are also exploring the potential mechanisms of midodrine in the context of cardiac remodeling, suggesting it may indirectly improve cardiac contractility. nih.gov A pilot, open-label, randomized controlled trial is planned to investigate the use of midodrine in patients with heart failure with reduced ejection fraction and hypotension. clinicaltrials.gov Additionally, a recent pilot study has suggested that baseline serum uric acid levels may predict the therapeutic response to this compound in children with vasovagal syncope. nih.gov

Future research will likely focus on several key areas:

Optimizing Patient Selection: Identifying patient populations who are most likely to benefit from midodrine therapy.

Dose Titration Protocols: Developing more standardized protocols for dose escalation and de-escalation to maximize efficacy. nih.gov

Long-term Outcomes: Conducting larger studies to evaluate the impact of midodrine on long-term cardiovascular outcomes, including hospitalizations and mortality. clinicaltrials.gov

Novel Indications: Continuing to explore the off-label use of midodrine in conditions such as hepatorenal syndrome and intradialytic hypotension, with a need for more robust clinical trial data. wikipedia.orgsciforschenonline.org

The ongoing research and planned clinical trials will be crucial in further defining the role of this compound in clinical practice and potentially expanding its therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClN2O4 B1676581 Midodrine Hydrochloride CAS No. 43218-56-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MGCQZNBCJBRZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1047493
Record name Midodrine hydrochloride
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Molecular Weight

290.74 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43218-56-0, 3092-17-9
Record name Midodrine hydrochloride
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Record name 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride
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Pharmacology of Midodrine Hydrochloride

Prodrug to Active Metabolite Conversion: Midodrine (B238276) to Desglymidodrine (B1670291)

Midodrine is readily absorbed following oral administration and undergoes a systemic conversion to its active form, desglymidodrine nih.gov. This biotransformation is a crucial step in the drug's mechanism of action.

Midodrine is converted to its active metabolite, desglymidodrine, through a process of enzymatic hydrolysis patsnap.comguidechem.comnih.gov. This deglycination, the removal of a glycine (B1666218) moiety, occurs in various tissues, including the liver patsnap.comguidechem.com. While the specific enzymes responsible for this hydrolysis are not extensively detailed in many clinical summaries, the process is efficient and rapid. In vitro studies have indicated that desglymidodrine is approximately 15 times more potent in producing vasoconstriction than its parent compound, midodrine.

Following the oral administration of midodrine, the prodrug itself reaches peak plasma concentrations in about 30 minutes droracle.aidroracle.ai. However, the therapeutically active metabolite, desglymidodrine, reaches its peak plasma concentration approximately 1 to 2 hours after a dose of midodrine droracle.aidroracle.ai. This timeframe corresponds with the onset of the drug's clinical effects.

The half-life of the prodrug midodrine is short, at approximately 25 minutes droracle.aidroracle.ai. In contrast, the active metabolite, desglymidodrine, has a significantly longer half-life of about 3 to 4 hours, which allows for a more sustained therapeutic effect patsnap.comdroracle.aidroracle.ai. The primary route of elimination for desglymidodrine is via the kidneys, with approximately 80% being excreted through active renal secretion droracle.aidroracle.ai. The renal clearance of desglymidodrine is estimated to be around 385 mL/minute droracle.aidroracle.ai. A negligible amount of midodrine is eliminated unchanged in the urine droracle.ai.

Pharmacokinetic Parameters of Midodrine and Desglymidodrine
ParameterMidodrine (Prodrug)Desglymidodrine (Active Metabolite)
Time to Peak Plasma Concentration (Tmax)~30 minutes1 to 2 hours
Elimination Half-Life (t½)~25 minutes3 to 4 hours
Primary Route of EliminationMetabolismRenal Excretion (Active Secretion)

Molecular Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism

The therapeutic effects of midodrine are mediated by its active metabolite, desglymidodrine, which functions as a selective agonist of alpha-1 adrenergic receptors.

Desglymidodrine exerts its effects by selectively binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of both arterioles and veins nih.govpatsnap.comdroracle.ai. This stimulation leads to vasoconstriction, which in turn increases peripheral vascular resistance and venous return nih.gov. The resulting elevation in blood pressure is the primary therapeutic outcome. Notably, desglymidodrine has minimal to no effect on cardiac beta-adrenergic receptors, which means it does not typically cause a direct increase in heart rate droracle.aidroracle.ai. Furthermore, desglymidodrine diffuses poorly across the blood-brain barrier, limiting its effects on the central nervous system droracle.aidroracle.ai.

Research has shown that desglymidodrine binds to alpha-1 adrenergic receptor subtypes with varying affinities. The binding affinity is often expressed as the Ki value, which represents the dissociation constant. A lower Ki value indicates a higher binding affinity. Studies have reported the following Ki values for desglymidodrine at different alpha-1 adrenergic receptor subtypes:

α1A-ARs: 9.77 µM caymanchem.combertin-bioreagent.com

α1B-ARs: 9.55 µM caymanchem.combertin-bioreagent.com

α1D-ARs: 8.51 µM caymanchem.combertin-bioreagent.com

Another measure of affinity, the pKi value (the negative logarithm of the Ki), has also been reported. For rat adrenoceptors, the pKi values for desglymidodrine were found to be 5.89 for α1A, 5.16 for α1B, and 5.78 for α1D medchemexpress.com. These values indicate a moderate affinity of desglymidodrine for these receptor subtypes.

Binding Affinity of Desglymidodrine for Alpha-1 Adrenergic Receptor Subtypes
Receptor SubtypeKi Value (µM)pKi Value (for rat adrenoceptors)
α1A9.775.89
α1B9.555.16
α1D8.515.78

Signal Transduction Pathways Activated by Alpha-1 Agonism

The active metabolite of midodrine, desglymidodrine, exerts its effects by acting as an agonist at alpha-1 adrenergic receptors. drugbank.comdroracle.ai These receptors are G-protein coupled. hughesmedicine.com The binding of desglymidodrine to the alpha-1 receptor initiates a specific signaling cascade. droracle.aihughesmedicine.com This activation leads to a chain of events starting with the activation of phospholipase C. hughesmedicine.com Phospholipase C then catalyzes the release of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). hughesmedicine.com This process culminates in the release of intracellular calcium stores, which is the crucial step for smooth muscle contraction in the vasculature. droracle.aihughesmedicine.com

StepDescriptionKey Molecules
1. Agonist BindingDesglymidodrine binds to and activates the alpha-1 adrenergic receptor.Desglymidodrine, Alpha-1 Adrenergic Receptor
2. G-Protein ActivationThe activated receptor stimulates its associated G-protein.G-protein
3. Enzyme ActivationThe G-protein activates the enzyme phospholipase C.Phospholipase C
4. Second Messenger ProductionPhospholipase C cleaves PIP2 into IP3 and DAG.Inositol Triphosphate (IP3), Diacylglycerol (DAG)
5. Calcium ReleaseIP3 triggers the release of calcium from intracellular stores (e.g., sarcoplasmic reticulum).Calcium (Ca2+)
6. Cellular ResponseIncreased intracellular calcium leads to the contraction of vascular smooth muscle.-

Absence of Clinically Significant Beta-Adrenergic or Central Nervous System Effects

Desglymidodrine selectively stimulates alpha-1 receptors and does not stimulate cardiac beta-adrenergic receptors. drugs.comdroracle.ai This selectivity means it lacks direct arrhythmogenic effects. nih.gov Furthermore, both midodrine and its active metabolite, desglymidodrine, diffuse poorly across the blood-brain barrier. wikipedia.orgdrugs.comdroracle.ai Consequently, they are not associated with clinically significant effects on the central nervous system (CNS). wikipedia.orghughesmedicine.comdroracle.ai

Pharmacodynamics of Midodrine Hydrochloride

The pharmacodynamic effects of this compound are a direct result of the alpha-1 adrenergic agonism of its active metabolite, desglymidodrine.

Effects on Systemic Hemodynamics

The primary pharmacodynamic effect of desglymidodrine is peripheral vasoconstriction. researchgate.netmdpi.com By stimulating alpha-1 adrenergic receptors on vascular smooth muscle, it causes the constriction of both arterioles and venous capacitance vessels. droracle.ainih.gov This action leads to a significant increase in total peripheral vascular resistance, which is a primary determinant of blood pressure. nih.govelsevierpure.com The increase in peripheral arterial resistance results in an elevation of arterial blood pressure.

In addition to its effects on arterioles, desglymidodrine induces vasoconstriction of the venous system. hughesmedicine.com This action on the venous capacitance vessels increases venous tone. drugs.comresearchgate.net The consequence of enhanced venous tone is a reduction in venous pooling, which in turn augments venous return to the heart. hughesmedicine.comnih.gov

Vascular TargetActionHemodynamic Consequence
ArteriolesVasoconstrictionIncreased Peripheral Vascular Resistance
Veins (Capacitance Vessels)Venoconstriction (Increased Venous Tone)Reduced Venous Pooling, Augmented Venous Return
SystemicCombined Arteriolar and Venous EffectsIncreased Systemic Blood Pressure

Other Pharmacodynamic Effects

Beyond its direct impact on blood pressure and heart rate, this compound exhibits other pharmacodynamic effects. Notably, it has been shown to increase the release of atrial natriuretic peptide (ANP). nih.govnih.gov One study in healthy volunteers found a desglymidodrine-related increase in plasma ANP. nih.gov

Additionally, midodrine can lead to a reduction in circulating plasma and blood volume. nih.gov This effect is a consequence of the vasoconstriction it induces.

Pharmacokinetic and Pharmacodynamic Research Methodologies

Bioanalytical Methods for Midodrine (B238276) and Desglymidodrine (B1670291) Quantification

Accurate quantification of midodrine and its primary active metabolite, desglymidodrine, is fundamental to pharmacokinetic analysis. Various analytical techniques have been developed and validated for this purpose, each offering different levels of sensitivity and selectivity.

LC-MS/MS is a highly selective and sensitive method, widely regarded as the gold standard for bioanalytical quantification in complex matrices like human plasma. researchgate.net This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Several LC-MS/MS methods have been validated for the simultaneous determination of midodrine and desglymidodrine. eurekaselect.comnih.gov Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interferences from the plasma matrix. eurekaselect.comnih.gov Chromatographic separation is achieved using reverse-phase columns, such as C18 columns. researchgate.netnih.gov Detection is performed using a mass spectrometer, often with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring unique precursor-to-product ion transitions for each analyte and the internal standard. eurekaselect.comnih.gov These methods have been successfully applied in human pharmacokinetic studies. benthamdirect.comresearchgate.net

ParameterStudy 1 eurekaselect.combenthamdirect.comStudy 2 nih.gov
Chromatography Column Jones C18 (4.6mm x 150mm, 3µm)RP C18 (4.6mm x 50mm, 5µm)
Mobile Phase 10mM ammonium (B1175870) formate (B1220265) (pH 4.0): methanol (B129727) (30:70, v/v)Methanol: 0.2% formic acid (70:30, v/v)
Flow Rate 0.5 mL/min0.7 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Mass Transitions (m/z) Midodrine: 255.0 → 237.1Desglymidodrine: 198.1 → 180.2Not specified
Internal Standard Caffeine (195.0 → 138.1)Not specified
Linear Range (ng/mL) 0.3 - 1100.50 - 40.00
Recovery ~99%Not specified

An interactive data table summarizing LC-MS/MS method parameters for Midodrine and Desglymidodrine quantification.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another common technique for the quantification of midodrine and desglymidodrine. While generally less sensitive than LC-MS/MS, HPLC methods are robust and suitable for various applications, including analysis of pharmaceutical formulations and culture medium. oup.comoup.comresearchgate.net

These methods typically use reverse-phase columns (e.g., Lichrospher 100 RP18) and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer. oup.comoup.com Detection is often performed using an ultraviolet (UV) detector at a wavelength of approximately 290 nm. oup.comoup.com Sample preparation may involve liquid-liquid extraction to isolate the analytes of interest. oup.com HPLC methods have been validated for linearity, precision, and accuracy over specific concentration ranges. oup.comresearchgate.net Some HPLC methods have also been developed with fluorescence detection, which requires a column-switching technique. oup.com

ParameterStudy 1 oup.comoup.comStudy 2 researchgate.net
Application Biotransformation studies in culture mediumBulk drug and tablets
Chromatography Column Lichrospher 100 RP18Enable C18 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile: 40 mmol/L formic acid solution (60:40, v/v)Triethylamine buffer (0.02%, pH 3): acetonitrile (38:62 v/v)
Flow Rate Not specified0.6 mL/min
Detection UV at 290 nmUV at 289 nm
Linear Range (µg/mL) 0.4 - 40.019.98 - 99.9
Retention Time (min) Not specified3.56

An interactive data table summarizing HPLC method parameters for Midodrine and Desglymidodrine quantification.

Ultraviolet (UV) spectrophotometry is a simpler and more cost-effective technique compared to chromatographic methods. However, it generally lacks the sensitivity and selectivity required for quantifying low concentrations of drugs in biological fluids. Midodrine itself exhibits relatively low native UV absorption. To overcome this, some spectrophotometric methods involve a derivatization step. One such method is based on the reaction of the primary amino group of midodrine with ninhydrin (B49086) in methanol, which produces a purple-colored product (Ruhemann's purple) that can be measured at a wavelength of approximately 576.5 nm. researchgate.net This approach increases the sensitivity and shifts the measurement to the visible region, which can help reduce interference. This method is primarily suited for the analysis of midodrine in pure form and pharmaceutical formulations. researchgate.net

Spectrofluorimetric methods offer high sensitivity and are an alternative for the determination of midodrine. nih.govnih.gov These techniques typically rely on a chemical reaction to convert the non-fluorescent midodrine molecule into a fluorescent product. One method involves the reaction of midodrine's primary aliphatic amine with fluorescamine (B152294) in a borate (B1201080) buffer (pH 7.8), yielding a product that can be measured at an emission wavelength of 462 nm after excitation at 388 nm. nih.gov Another sensitive technique uses ortho-phthalaldehyde and 2-mercaptoethanol (B42355) at pH 9.0 to form a fluorescent derivative, which is measured at 451 nm after excitation at 334 nm. researchgate.netnih.gov These methods have been validated and successfully applied to determine midodrine in pharmaceutical tablet formulations. nih.govnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the separation and estimation of midodrine and desglymidodrine. nih.gov In this method, separation is achieved on a stationary phase, such as silica (B1680970) gel 60-F254 plates, using a mobile phase composed of a mixture of solvents like methanol, methylene (B1212753) chloride, and ammonia. researchgate.netnih.gov Detection is carried out under UV light, typically at a wavelength of 290 nm. nih.gov The method can distinguish between midodrine and its main degradation product, desglymidodrine, based on their different retardation factors (Rf values). nih.gov TLC methods have been developed and validated for linearity over a range of 50-1500 ng/spot and have been applied to the analysis of commercial tablets, oral drops, and for studying the stability of the drug under various stress conditions. researchgate.netnih.gov

Pharmacokinetic Study Designs and Analysis

Pharmacokinetic studies of midodrine are designed to characterize how the body processes the drug and its active metabolite, desglymidodrine. These studies provide critical data on absorption, bioavailability, distribution, and elimination.

Typical study designs include prospective, open-label, single-dose, parallel-group studies, which are often used to compare the pharmacokinetics in different populations, such as healthy volunteers versus patients with specific conditions like liver cirrhosis. nih.govresearchgate.net Another common design is the randomized cross-over study, where each participant receives different formulations or routes of administration (e.g., intravenous, oral solution, tablet) in a sequential, randomized order. nih.govcore.ac.uk Blood samples are collected at scheduled time intervals following drug administration to measure the plasma concentrations of midodrine and desglymidodrine over time. nih.gov

The resulting plasma concentration-time data are then analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters. nih.gov These parameters include:

Cmax: The maximum observed plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time.

t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.

After oral administration, the prodrug midodrine is rapidly absorbed, reaching peak plasma levels in about 30 minutes, and is eliminated with a half-life of approximately 25 minutes. wikipedia.orgdrugs.com The active metabolite, desglymidodrine, reaches its peak concentration about 1 to 2 hours after the dose and has a longer half-life of approximately 3 to 4 hours. wikipedia.orgdrugs.com The absolute bioavailability of midodrine, as measured by the formation of desglymidodrine, is high at 93%. wikipedia.orgdrugs.com Studies have shown that pharmacokinetic parameters can differ significantly between healthy individuals and patient populations, such as those with cirrhotic ascites, highlighting the importance of these studies for potential dose adjustments. nih.govresearchgate.net

ParameterMidodrine (Prodrug)Desglymidodrine (Active Metabolite)
Time to Peak Plasma Concentration (Tmax) ~0.5 hours wikipedia.orgdrugs.com~1-2 hours wikipedia.orgdrugs.com
Elimination Half-life (t½) ~25 minutes wikipedia.orgdrugs.com~3-4 hours wikipedia.orgdrugs.com
Absolute Bioavailability Not applicable (Prodrug)93% wikipedia.orgdrugs.com

An interactive data table summarizing key pharmacokinetic parameters for Midodrine and its active metabolite, Desglymidodrine.

Absorption Studies and Absolute Bioavailability

Following oral administration, midodrine hydrochloride is rapidly and nearly entirely absorbed. hres.cawikipedia.org The absolute bioavailability of midodrine, when measured by the levels of its active metabolite desglymidodrine, is approximately 93%. wikipedia.orgdrugbank.comwjgnet.comnih.govdrugs.com

Peak plasma concentrations of the parent drug, midodrine, are observed within 20 to 30 minutes after oral intake. hres.canih.gov In contrast, the pharmacologically active metabolite, desglymidodrine, reaches its peak plasma concentration approximately 1 to 2 hours after administration of midodrine. wikipedia.orgdrugbank.comwjgnet.comnih.govdrugs.com

Distribution Studies, including Protein Binding and Tissue Distribution

Studies on the distribution of midodrine and its active metabolite have revealed minimal binding to plasma proteins. drugbank.com Specifically, both midodrine and desglymidodrine exhibit a protein binding of less than 30%. hres.canih.gov

An important aspect of desglymidodrine's distribution is its limited ability to cross the blood-brain barrier. wikipedia.orgdrugs.comnih.gov This characteristic suggests a low potential for central nervous system effects. drugs.com While detailed tissue distribution studies in humans have not been extensively reported, animal studies have indicated that desglymidodrine distributes to target organs.

Metabolism and Excretion Studies

This compound functions as a prodrug, undergoing enzymatic conversion to its pharmacologically active metabolite, desglymidodrine. wikipedia.orgdrugbank.comdrugs.com This metabolic process, known as deglycination, occurs in various tissues, including the liver. wikipedia.orgwjgnet.comdrugs.com Research indicates that cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP2C19, are involved in the further metabolism of desglymidodrine. hres.ca

The primary route of elimination for midodrine and its metabolites is through the kidneys. hres.canih.gov Renal elimination of unchanged midodrine is negligible. wikipedia.orgwjgnet.comnih.gov The majority of the drug is excreted in the urine as desglymidodrine, with approximately 80% of this excretion occurring via active renal secretion. wikipedia.orgwjgnet.comnih.govnih.gov The renal clearance of desglymidodrine is estimated to be around 385 mL/minute. wikipedia.orgwjgnet.comnih.gov

Half-Life Determination of Prodrug and Metabolite

The elimination half-life of the prodrug, midodrine, is short, approximately 25 to 30 minutes. hres.cawikipedia.orgwjgnet.comnih.gov In contrast, its active metabolite, desglymidodrine, has a significantly longer elimination half-life of about 3 to 4 hours. wikipedia.orgdrugbank.comwjgnet.comnih.govdrugs.comnih.gov This longer half-life of the active moiety is a key determinant of the drug's duration of action.

Population Pharmacokinetic Modeling

A comprehensive review of the available scientific literature did not yield specific studies focused on the development of a population pharmacokinetic model for midodrine or its active metabolite, desglymidodrine. While the fundamental pharmacokinetic parameters have been established through traditional studies, detailed modeling to account for inter-individual variability in various populations has not been extensively reported.

Pharmacokinetics in Special Populations (e.g., Hepatic Impairment, Renal Impairment)

The pharmacokinetic profile of midodrine can be altered in specific patient populations, necessitating careful consideration.

Renal Impairment: Since desglymidodrine is primarily eliminated by the kidneys, renal impairment can significantly impact its clearance. nih.gov In patients with end-stage renal disease, the elimination half-life of desglymidodrine can be prolonged to as much as 10 hours. hres.canih.gov However, the active metabolite is dialyzable, and hemodialysis can reduce its half-life to approximately 90 minutes. hres.canih.gov

Hepatic Impairment: While comprehensive pharmacokinetic studies in patients with hepatic impairment have not been conducted, caution is advised as the liver plays a role in the metabolism of both midodrine and desglymidodrine. wikipedia.org A study investigating the pharmacokinetics in cirrhotic patients with tense ascites found statistically significant differences in the AUC and Cmax of both midodrine and desglymidodrine compared to healthy volunteers, suggesting that dose adjustments and monitoring may be necessary in this population. nih.gov

Pharmacodynamic Assessment Techniques

The pharmacodynamic properties of this compound, particularly its effects on hemodynamic parameters and clinical symptoms, are evaluated using a variety of specialized research methodologies. These techniques are crucial for quantifying the drug's efficacy in treating conditions characterized by orthostatic hypotension.

Orthostatic stress testing is a cornerstone in the pharmacodynamic assessment of this compound, designed to provoke orthostatic hypotension under controlled laboratory conditions. Tilt-table testing is the most common modality used for this purpose. clevelandclinic.orgwithpower.com This test involves securing a patient to a motorized table that can be tilted to various angles, simulating the change from a supine (lying down) to an upright position.

In clinical studies evaluating midodrine, the tilt-table test is used to objectively measure the drug's ability to prevent or delay the onset of syncopal (fainting) or near-syncopal symptoms upon orthostatic challenge. nih.gov A typical protocol involves establishing a baseline in the supine position, followed by tilting the table, often to 60 or 70 degrees, for a predetermined period, such as 45 minutes. nih.govnih.gov

A key endpoint in these studies is the time to the onset of symptoms or a significant drop in blood pressure. nih.govnih.gov Research has demonstrated that midodrine can significantly prolong the time to syncopal or near-syncopal symptoms compared to placebo during a tilt-table test. nih.govnih.gov For instance, in a randomized, placebo-controlled, crossover study, patients treated with this compound showed a statistically significant increase in the time to experiencing tilt-table-induced syncopal symptoms. nih.gov

Table 1: Efficacy of this compound in Tilt-Table Testing nih.govnih.gov

Treatment Group Mean Time to Syncopal Symptoms or Near-Syncope (seconds) Statistical Significance (p-value)
This compound 1626.6 0.0131
Placebo 1105.6

Data from a phase 4, double-blind, placebo-controlled, randomized, crossover study. nih.govnih.gov

This methodology provides a controlled and reproducible environment to confirm the clinical benefits of this compound with regard to symptom response under orthostatic stress. nih.govnih.gov

Continuous hemodynamic monitoring is employed to capture the real-time pharmacodynamic effects of this compound on the cardiovascular system. This technique involves the uninterrupted measurement of key parameters such as blood pressure and heart rate, both at rest and during orthostatic challenges. potsuk.org

The administration of midodrine results in a measurable rise in standing, sitting, and supine systolic and diastolic blood pressure. nih.govdrugbank.com Its active metabolite, desglymidodrine, is a selective alpha-1 adrenergic receptor agonist that increases vascular tone in both arteries and veins, leading to an elevation in blood pressure. drugbank.comwikipedia.orgnih.gov

Research studies utilize continuous monitoring to document the magnitude and duration of these pressor effects. Following oral administration, an increase in standing systolic blood pressure of approximately 15 to 30 mmHg is typically observed at 1 hour, with some effect persisting for 2 to 3 hours. nih.govdrugbank.com In contrast, midodrine generally has no clinically significant effect on heart rate in patients with autonomic failure. drugbank.com However, due to its unopposed alpha-agonist activity, bradycardia (a slow heart rate) can be observed. wjgnet.com Monitoring these hemodynamic changes is essential to understanding the drug's mechanism of action and its clinical effects. potsuk.orgmhmedical.com

A critical component of pharmacodynamic assessment involves evaluating the impact of this compound on the clinical symptoms of orthostatic hypotension. nih.govnih.gov This is often achieved through patient-reported outcomes, symptom scoring systems, and tracking the frequency of specific events like syncope. nih.govbjcardio.co.uk

Clinical trials have consistently shown that midodrine provides a clinical benefit by reducing the frequency and severity of symptoms such as dizziness, light-headedness, and syncope. nih.govwikipedia.orgnih.gov In one long-term study of patients with reflex syncope, 73% of individuals treated with midodrine reported symptom improvement. bjcardio.co.uk The treatment led to a significant reduction in the number of syncopal events over a six-month period, and in 35% of patients, syncope was completely eradicated. bjcardio.co.uk

Another randomized, double-blind trial found that patients receiving midodrine were significantly less likely to experience a syncope episode over a 12-month follow-up period compared to those receiving a placebo. mdedge.com These assessments are vital for establishing the clinical effectiveness of the drug, as an increase in blood pressure is considered a surrogate marker that is likely to correspond to a clinical benefit in patients' daily lives. nih.gov

Table 2: Impact of this compound on Syncope Frequency bjcardio.co.ukmdedge.com

Study Patient Population Key Finding
Anwar et al. Reflex Syncope Syncopal events decreased from an average of 16 to 2.6 per six months.

These findings underscore the importance of symptom assessment as a primary measure of the pharmacodynamic success of this compound in its target patient population. nih.govnih.gov

Clinical Efficacy and Outcomes Research

Research in Orthostatic Hypotension (OH)

Midodrine (B238276) hydrochloride is a peripherally acting alpha-1 adrenergic agonist that has been studied for its role in managing orthostatic hypotension (OH), a condition characterized by a significant drop in blood pressure upon standing. Its mechanism of action involves increasing vascular tone, which in turn helps to mitigate the effects of postural changes on blood pressure.

Neurogenic orthostatic hypotension (nOH) results from impaired release of norepinephrine (B1679862) from sympathetic nerve endings upon standing, leading to a failure of vasoconstriction. Midodrine has been extensively evaluated for its efficacy in this patient population.

In a randomized, double-blind, multicenter study involving 171 patients with nOH, midodrine demonstrated significant improvements in standing systolic blood pressure at all evaluation time points compared to placebo (p<0.001). nih.govelsevierpure.com By the end of the second week of treatment, patients receiving midodrine also reported a significant improvement in symptoms of lightheadedness (p=0.001). nih.gov Furthermore, both patients and investigators reported a significant improvement in global symptom relief scores. nih.gov

Another key double-blind, placebo-controlled study with 97 patients suffering from orthostatic hypotension due to autonomic failure found that a 10 mg dose of midodrine increased standing systolic blood pressure by 22 mm Hg (a 28% increase, p < 0.001 versus placebo). nasa.gov This study also noted improvements in symptoms such as dizziness/lightheadedness, weakness/fatigue, syncope, and low energy levels (p < 0.05). nasa.gov

A systematic review and meta-analysis of clinical trials also concluded that midodrine leads to a significant increase in mean standing systolic blood pressure. bmj.com Specifically, one meta-analysis that included seven trials found that the change in standing systolic blood pressure before and after administering midodrine was 21.5 mmHg (p < 0.001). researchgate.net

The following table summarizes the key findings from a pivotal study on midodrine in neurogenic orthostatic hypotension:

Outcome MeasureMidodrine GroupPlacebo Groupp-value
Change in Standing Systolic BP (mmHg)+22.4+2.8<0.01
Improvement in Lightheadedness ScoreSignificant ImprovementNo Significant Improvement0.001
Patient Global Symptom ReliefSignificant ImprovementNo Significant Improvement0.03
Investigator Global Symptom ReliefSignificant ImprovementNo Significant Improvement<0.001

Orthostatic hypotension is a common non-motor symptom in Parkinson's disease (PD), significantly impacting quality of life. mdpi.com Midodrine is utilized in the management of nOH in this patient population. potsuk.org

A clinical study was designed to evaluate whether treatment with midodrine reduces subjective orthostatic lightheadedness in patients with PD with or without documented orthostatic hypotension. clinicaltrials.gov The study aimed to measure the effect of midodrine on beat-to-beat blood pressure and heart rate response during standing and its relationship to symptom improvement. clinicaltrials.gov Research has indicated that patients with Lewy body disorders, which includes Parkinson's disease, may respond well to midodrine. nih.gov

A meta-analysis that included patients with various causes of nOH, including Parkinson's disease, found that midodrine was associated with a greater mean increase in standing systolic blood pressure from baseline (17 mmHg) compared to droxidopa (B1670964) (6.2 mmHg). mdpi.com

Diabetic autonomic neuropathy is a common cause of neurogenic orthostatic hypotension. potsuk.org Several systematic reviews and clinical trials on midodrine for nOH have included patients with diabetes. bmj.com The general findings from these broader studies, which show an improvement in standing blood pressure and symptoms of OH, are applicable to this patient population. nih.govnasa.gov

Midodrine is indicated for severe orthostatic hypotension due to autonomic dysfunction when other treatments are inadequate. bmj.compotsuk.org This includes conditions such as pure autonomic failure and multiple system atrophy. potsuk.orgveeva.com

Two randomized controlled trials involving patients with symptomatic orthostatic hypotension due to autonomic dysfunction demonstrated that midodrine significantly increased standing blood pressure one hour after administration compared to placebo. nice.org.uk There was also evidence suggesting an improvement in symptoms like syncope and low energy levels. nice.org.uk

A double-blind crossover trial in seven patients with orthostatic hypotension from autonomic failure found that midodrine was effective in increasing upright mean arterial pressure in patients who had some degree of preserved autonomic reflexes. nih.gov

The table below presents data from a study on midodrine in patients with autonomic dysfunction:

ParameterMidodrine EffectPlacebo EffectComparison
Standing Systolic Blood PressureSignificant IncreaseMinimal ChangeStatistically Significant
Syncope SymptomsSignificant ImprovementNo Significant Improvementp<0.05
Dizziness/LightheadednessImprovement NotedNo Significant Improvement-

The incidence of orthostatic hypotension increases with age. potsuk.org The efficacy and tolerability of midodrine have been assessed in the elderly population. A prospective observational study of 33 subjects with a mean age of 79 who were treated with midodrine for neurocardiogenic syncope found that 81% of patients reported a significant improvement in their symptoms. oup.com

Another prospective observational study involving 135 consecutive subjects with a mean age of 84 years investigated the use of midodrine for neurocardiogenic syncope and orthostatic hypotension. researchgate.net In this study, 71% of the individuals who started midodrine treatment reported either a significant improvement or complete resolution of their symptoms over a mean follow-up period of 2.7 years. researchgate.net The majority of these patients (75%) continued the treatment until the end of the monitoring period, suggesting good tolerability in this age group. researchgate.net

The following table summarizes the findings of an observational study on midodrine in elderly patients:

OutcomePercentage of Patients
Significant Symptom Improvement81%
Tolerated Therapy WellMajority
Withdrew Due to Adverse Effects1 out of 33

Orthostatic Hypotension in Specific Patient Populations

Spinal Cord Injury

Midodrine hydrochloride has been investigated for its role in managing hypotension in individuals who have sustained a spinal cord injury (SCI), particularly those with injuries at or above the sixth thoracic level (T6), which often leads to impaired autonomic control and blood pressure instability. nih.gov Research indicates that midodrine, an alpha-1 adrenergic receptor agonist, can be an effective intervention for treating hypotension in this patient population, potentially enabling greater participation in rehabilitation therapies. accjournal.org

Studies have demonstrated that midodrine can elevate blood pressure in individuals with SCI. brieflands.comnih.gov For instance, in a prospective dose-response trial involving ten patients with chronic cervical spine injury, midodrine was suggested as a viable treatment for hypotension and orthostatic hypotension. brieflands.com A double-blind, placebo-controlled, randomized trial with four patients with cervical spine injury found midodrine to be effective and safe for managing orthostatic hypotension. brieflands.com Case reports have also supported these findings, describing successful treatment of orthostatic hypotension refractory to other interventions in patients with tetraplegia. nih.govnih.gov One report noted that after the administration of midodrine, a patient experienced significant improvement in orthostatic vital signs and symptoms, which correlated with better therapy participation and functional status as measured by the Functional Independence Measure (FIM). nih.gov

Further research has explored the impact of midodrine on cardiovascular parameters during physical activity in individuals with SCI. One study observed that midodrine elevated systolic blood pressure during exercise. nih.govscireproject.com Another home-based clinical trial found that over a 30-day period, midodrine significantly increased the average systolic blood pressure and reduced the number of hypotensive recordings compared to a placebo. nih.gov However, this study also noted that these benefits were accompanied by increased blood pressure fluctuations and a worsening of symptoms associated with autonomic dysreflexia. nih.gov Research has also shown that midodrine may improve cerebral blood flow velocity in patients with a history of spinal cord injury. brieflands.com

Study TypeNumber of PatientsKey FindingsReference
Double-blind, placebo-controlled trial4Midodrine was effective and safe for managing orthostatic hypotension in patients with cervical spine injury. brieflands.com
Prospective dose-response trial10Suggested that midodrine could be considered for treating hypotension and orthostatic hypotension in patients with chronic cervical spine injury. brieflands.com
Home-based clinical trial19Over 30 days, midodrine increased average systolic blood pressure (114±14 vs. 96±11 mmHg with placebo) and reduced hypotensive episodes, but also increased BP fluctuations and worsened autonomic dysreflexia symptoms. nih.gov
Case ReportsMultipleSuccessfully treated refractory orthostatic hypotension, leading to improved functional status and participation in rehabilitation. accjournal.orgbrieflands.comnih.govnih.gov

Efficacy of this compound in Symptom Alleviation

This compound is primarily indicated for the treatment of symptomatic orthostatic hypotension. wikipedia.org Clinical studies have consistently shown its efficacy in alleviating the associated symptoms, such as dizziness, lightheadedness, and syncope. nih.govdroracle.ai

A multicenter, randomized, placebo-controlled study involving 171 patients demonstrated that midodrine resulted in significant improvements in reported symptoms of lightheadedness by the end of the second week of treatment. nih.gov A systematic review and meta-analysis of clinical trials also concluded that midodrine leads to a significant improvement in patients' and investigators' global assessment of symptoms. researchgate.net Specifically, pooled data from seven studies showed a notable improvement in symptoms for patients with symptomatic orthostatic hypotension. nih.gov

In a phase 4, double-blind, placebo-controlled, randomized, tilt-table study, midodrine was shown to increase the time to the onset of syncopal symptoms or near-syncope during a 45-minute tilt-table test compared to placebo. nih.gov The mean time to symptoms was significantly longer with midodrine (1626.6 seconds) versus placebo (1105.6 seconds), confirming its clinical benefit in reducing symptoms of orthostatic challenge. nih.gov

Impact on Quality of Life Measures

A systematic review that included three studies addressing health-related quality of life in patients with recurrent reflex syncope found an improvement with midodrine treatment. nih.gov Another study noted that all domains of quality of life showed improvement with midodrine, with particularly significant gains in physical function, energy and vitality, and the patient's perception of their change in health status. researchgate.net In a multicenter study, both patients and investigators reported a significant improvement in a global symptom relief score with midodrine compared to placebo. nih.gov

Research in Neurocardiogenic Syncope (Vasovagal Syncope)

This compound has been extensively studied as a preventative therapy for neurocardiogenic syncope, also known as vasovagal syncope (VVS). researchgate.netoup.com This condition, which is a common cause of fainting, often lacks effective medical treatments. researchgate.netoup.commdedge.com

A systematic review and meta-analysis of seven randomized controlled trials (n=315) found that midodrine substantially reduced the likelihood of a positive head-up-tilt (HUT) test outcome, a common method for diagnosing VVS. researchgate.netoup.comnih.gov The same analysis showed that in clinical trials, midodrine provided a significant, though more modest, benefit in preventing spontaneous clinical syncope episodes. researchgate.netoup.comnih.gov Specifically, two rigorous double-blind, randomized, placebo-controlled trials (n=179) reported a significant risk reduction for syncope recurrence with midodrine compared to placebo. researchgate.netoup.comnih.gov

Another multicenter, international, randomized trial involving 133 patients with a high syncope burden found that fewer patients receiving midodrine had a recurrence of syncope (42%) compared to those receiving a placebo (61%). acpjournals.org This study concluded that midodrine can effectively reduce the recurrence of syncope in younger, healthy patients when used alongside lifestyle education. mdedge.comacpjournals.org Studies on patients with neurocardiogenic syncope refractory to standard therapies have also shown that midodrine can lead to a significant reduction in syncopal and presyncopal episodes, with some patients achieving complete resolution of symptoms. nih.govnih.gov

Study TypeNumber of PatientsPrimary OutcomeKey FindingsReference
Systematic Review & Meta-Analysis315 (7 studies)Positive Head-Up-Tilt (HUT) Test & Clinical Syncope RecurrenceSubstantially reduced positive HUT tests (RR = 0.37). Modestly reduced clinical syncope (RR = 0.51). researchgate.netoup.com
Meta-Analysis (2 double-blind RCTs)179Clinical Syncope RecurrenceSignificant risk reduction with midodrine (RR = 0.71). researchgate.netoup.comnih.gov
Randomized Controlled Trial133Syncope Recurrence over 12 months42% in midodrine group vs. 61% in placebo group had at least one syncope episode. acpjournals.org
Clinical Study (Refractory Syncope)11Frequency of Syncope/PresyncopeSignificant reduction in episodes; 5 patients had complete symptom resolution. nih.gov
Clinical Study (Refractory Syncope)25Symptom Reduction12 patients became asymptomatic, and 5 had a marked reduction in symptoms. nih.gov

Research in Dialysis-Induced Hypotension

Dialysis-induced hypotension (DIH), or intradialytic hypotension (IDH), is a frequent complication during hemodialysis. oup.comnih.gov this compound has been evaluated for its efficacy in preventing this condition. As an oral α-1 agonist, its active metabolite, desglymidodrine (B1670291), causes constriction of both arteries and veins, which helps to increase blood pressure. oup.comnih.gov

A systematic review of studies involving patients on hemodialysis experiencing IDH found that midodrine treatment resulted in higher blood pressure readings both at the lowest point during dialysis (nadir) and after the session. oup.comnih.gov The nadir systolic blood pressure was higher by 13.3 mmHg, and the post-dialysis systolic blood pressure was higher by 12.4 mmHg in patients treated with midodrine compared to a control group. oup.comnih.govnih.gov The review also noted that six out of ten included studies reported an improvement in the symptoms associated with IDH. oup.comnih.gov

Exploratory Research in Other Clinical Applications

The use of this compound has been explored in patients with advanced heart failure, particularly those who experience hypotension that limits the use of optimal, guideline-directed medical therapies (GDMT). nih.govjacc.orgresearchgate.netnih.govnih.gov Hypotension can prevent the initiation or up-titration of crucial medications like ACE inhibitors, beta-blockers, and angiotensin receptor blockers. saric.usdroracle.ai

One study involving ten patients with heart failure due to systolic dysfunction and symptomatic hypotension found that after six months of treatment with midodrine, a significantly higher percentage of patients were on optimal doses of their heart failure medications. nih.gov This optimization of therapy was associated with an improvement in left ventricular ejection fraction (from 24% to 32.2%) and a significant reduction in total hospital admissions and total hospital days. nih.govdroracle.ai

More recent evidence suggests that midodrine treatment in heart failure patients is associated with reduced emergency department visits, lower mortality rates, and fewer occurrences of shock and congestive heart failure exacerbations. ahajournals.org By providing vasopressor support, midodrine may allow for the continued use of life-enhancing therapies, thereby improving clinical outcomes in this challenging patient population. jacc.orgnih.govsaric.us However, some researchers note the need for larger, randomized controlled trials to confirm these benefits and to investigate long-term effects, as some conflicting findings exist in the literature. researchgate.netnih.gov

Study TypeNumber of PatientsKey FindingsReference
Prospective Study10Midodrine allowed for up-titration of optimal HF therapy, leading to improved LVEF (24% to 32.2%) and reduced hospitalizations. nih.govdroracle.ai
Retrospective Cohort StudyNot SpecifiedMidodrine use was associated with reduced emergency visits, lower mortality, and decreased CHF exacerbations. ahajournals.org
ReviewN/AMidodrine may serve as a bridge to enable the use of guideline-directed medical therapy in patients intolerant due to hypotension. nih.gov

Hepatorenal Syndrome

This compound, an α1-adrenergic agonist, is utilized in the management of hepatorenal syndrome (HRS), a condition characterized by renal failure in patients with advanced liver disease. The therapeutic rationale for its use is to counteract splanchnic vasodilation, thereby increasing systemic vascular resistance and improving renal perfusion. droracle.aigastroenterologyandhepatology.net It is often administered in combination with octreotide (B344500), a somatostatin (B550006) analog that reduces the release of vasodilatory hormones, and albumin. droracle.aiwikipedia.org

Clinical studies have yielded mixed results regarding the efficacy of midodrine in HRS. droracle.ai Some research indicates that the combination of midodrine, octreotide, and albumin can significantly improve renal function and short-term survival in patients with both type 1 and type 2 HRS. researchgate.net One meta-analysis suggested that this combination therapy was associated with a significant decrease in the odds of mortality at three months. researchgate.net However, other studies have found midodrine to be less effective than other vasoconstrictors, such as terlipressin (B549273) or norepinephrine, in reversing HRS and improving survival. droracle.ai While some investigations have shown improvements in systemic hemodynamics, a corresponding enhancement in renal perfusion has not always been observed. researchgate.net The existing evidence is constrained by the limited number of studies and variability in their design and outcome measures, indicating a need for more robust clinical trials to define its precise role. droracle.ai

Summary of Selected Studies on Midodrine for Hepatorenal Syndrome
Study FocusKey FindingsReported Outcomes
Midodrine + Octreotide + Albumin vs. ControlSignificantly improved short-term survival and renal function in both HRS type 1 and type 2. researchgate.netImproved survival at 3 months, improved glomerular filtration rate. researchgate.net
Meta-AnalysisSignificant decrease in odds of death at three months in the midodrine plus octreotide group. researchgate.netMortality benefits. researchgate.net
Comparative StudiesMidodrine found to be less effective than terlipressin or norepinephrine. droracle.aiLower rates of HRS reversal and survival compared to other vasoconstrictors. droracle.ai

Chylothorax

Chylothorax, the accumulation of lymphatic fluid in the pleural space, is a serious complication that can arise from surgical procedures in the chest or neck. nih.gov this compound has emerged as a novel therapeutic option for refractory chylothorax. nih.goversnet.orgresearchgate.net Its mechanism of action is believed to involve the stimulation of α1-adrenergic receptors on lymphatic vessels, leading to vasoconstriction and a subsequent reduction in chyle flow. nih.govresearchgate.netiha.org.irnih.gov

The evidence for midodrine's efficacy in chylothorax is primarily derived from case reports and small case series. researchgate.net These reports describe successful outcomes in patients with high-output chylothorax that was refractory to conventional treatments, including drainage, dietary modifications, and even surgical interventions like thoracic duct ligation. nih.govnih.gov In several reported cases, the initiation of oral midodrine therapy led to a substantial decrease in chyle output, with some patients achieving complete resolution of the chylothorax. nih.goversnet.orgiha.org.ir For instance, a retrospective review of three patients treated with midodrine for recurrent chylothorax showed radiological regression in two of the three individuals. ersnet.org These findings suggest that midodrine may serve as a valuable, less invasive adjunctive therapy in the management of this challenging condition. iha.org.irnih.gov

Case Series Outcomes for Midodrine in Refractory Chylothorax
Patient CaseAetiologyOutcome with Midodrine TherapyReference
Patient 1IdiopathicRadiological regression of chylothorax. ersnet.org
Patient 2Stage 4 Lung AdenocarcinomaNo response. ersnet.org
Patient 3Neuroendocrine TumorRadiological regression of chylothorax. ersnet.org
Multiple CasesTraumatic/Post-SurgicalSignificant reduction in chest drain output, successful management. nih.gov

Critically Ill Patients and Vasopressor Weaning

In critical care settings, this compound has been used off-label as an adjunctive therapy to facilitate the weaning of intravenous (IV) vasopressors in patients recovering from shock. inpharmd.comnih.govpharmacyjoe.com The rationale is that an oral vasopressor could replace the need for low-dose IV infusions, potentially shortening intensive care unit (ICU) stays and avoiding complications associated with central venous access. nih.govpharmacyjoe.comemcrit.org

The clinical evidence for this application is conflicting. nih.gov Early, primarily retrospective and observational studies suggested that midodrine was a safe and effective method to reduce the duration of IV vasopressor use and ICU length of stay. inpharmd.comemcrit.org However, more recent and rigorous prospective, randomized, placebo-controlled trials have largely failed to support these initial findings. inpharmd.comnih.gov For example, the MIDAS trial, a multicenter randomized controlled trial, found that midodrine did not significantly reduce the time to discontinuation of IV vasopressors compared to placebo. youtube.comnih.gov Similarly, other randomized trials have shown no significant difference in the median time to vasopressor discontinuation or ICU length of stay. youtube.comnih.gov Some analyses suggest that a fixed-dose strategy may be ineffective, whereas studies incorporating dose titration of midodrine have shown more positive results, though these were often retrospective. nih.gov

Comparison of Findings in Midodrine Vasopressor Weaning Studies
Study TypeGeneral ConclusionKey Outcome Metric
Retrospective/ObservationalEffective in reducing duration of IV vasopressors and ICU stay. inpharmd.comnih.govShorter vasopressor duration, shorter ICU length of stay. nih.gov
Randomized Controlled Trial (MIDAS)Not effective in reducing time to vasopressor discontinuation. youtube.comnih.govNo significant difference in median time to IV vasopressor discontinuation. youtube.com
Randomized Controlled Trial (MAVERIC)Not effective in reducing duration of IV vasopressor therapy or ICU length of stay. youtube.comNo difference in median time to discontinuation of IV vasopressor. youtube.com

Post-Space-Flight Orthostatic Hypotension

Astronauts frequently experience orthostatic hypotension upon returning to Earth's gravity after space flight, a condition that can impair their ability to stand and function. physiology.orgnasa.gov This is often attributed to cardiovascular deconditioning and an inadequate adrenergic response to upright posture. physiology.orgnih.gov this compound has been investigated as an effective countermeasure for this condition. physiology.orgnih.govnih.gov

Research, including case reports and controlled trials involving astronauts, has demonstrated the potential of midodrine to improve post-space-flight orthostatic tolerance. nih.govnih.gov In one case, a female astronaut who had previously experienced post-flight orthostatic hypotension was administered midodrine after a subsequent flight; the treatment prevented severe drops in systolic pressure, stroke volume, and cardiac output, thereby preventing orthostatic hypotension. nih.gov A study involving five male astronauts who did not have orthostatic hypotension found that midodrine protected against post-flight tachycardia without adverse hemodynamic effects. nih.gov Furthermore, a 16-day head-down-tilt bed-rest study, which simulates some physiological effects of weightlessness, found that midodrine significantly ameliorated excessive decreases in blood pressure and presyncope during a subsequent tilt test. physiology.org These findings suggest that midodrine effectively addresses the reduced venous return and peripheral vascular resistance that contribute to post-space-flight orthostatic intolerance. physiology.orgnih.gov

Hemodynamic Effects of Midodrine in Post-Space-Flight Studies
ParameterObservation with MidodrineReference
Systolic Blood PressurePrevented severe falls. nih.gov
Heart RatePrevented severe increases; modest beneficial effect on tachycardia. nih.gov nih.govnih.gov
Stroke Volume & Cardiac OutputPrevented severe falls. nih.gov
Presyncope RateRate did not increase from pre- to post-flight across the group. nasa.govnasa.gov nasa.govnasa.gov

Urinary Incontinence

This compound's role in treating urinary incontinence, particularly stress urinary incontinence (SUI), is based on its action as an α1-adrenergic agonist. wikipedia.orgnih.govmedscape.com These receptors are present in the smooth muscle of the bladder neck and proximal urethra; their stimulation by midodrine's active metabolite, desglymidodrine, is intended to increase urethral closure pressure and bladder outlet resistance. nih.govmedscape.com

Clinical studies on the efficacy of midodrine for SUI have produced varied results. A preliminary study involving 21 female patients reported that alpha-adrenergic stimulation with midodrine resulted in an increase in urethral occlusion pressure of up to 30%. nih.gov In this study, 83% of patients with stage I SUI and 63% with stage II became continent. nih.gov Another study on female patients with SUI and male patients with various causes of incontinence also showed symptomatic improvement in a majority of participants. nih.gov However, a randomized, double-blind, placebo-controlled multicenter study found no significant changes in the primary efficacy criterion, maximum urethral closure pressure at rest, after four weeks of treatment. nih.gov Despite the lack of significant improvement in urodynamic parameters, this trial did note subjective improvements, with patients and investigators reporting a more positive global assessment in the active treatment groups compared to placebo. nih.gov

Hypertrophic Cardiomyopathy (LVOTO)

Hypertrophic cardiomyopathy (HCM) is an inherited heart muscle disorder that can be complicated by left ventricular outflow tract obstruction (LVOTO), leading to symptoms like dyspnea and dizziness. thoracickey.com this compound has been explored as a novel treatment for symptomatic obstructive HCM, with case series reporting unexpected improvements. thoracickey.comlvhn.orgnih.gov

The proposed mechanism for midodrine's benefit in LVOTO is an improvement in cardiac filling. google.com As a peripheral α-adrenergic agonist, midodrine induces vasoconstriction, which can enhance venous return to the heart. thoracickey.comgoogle.com This improved filling may lead to an increase in left ventricular cavity size, thereby reducing the dynamic obstruction. google.com A case series of six patients with obstructive HCM reported impressive clinical improvement following treatment with midodrine. thoracickey.com For example, a patient with obstructive HCM and concurrent orthostatic hypotension experienced a resolution of faintness, less shortness of breath (NYHA class improvement), and no LVOTO after one month of midodrine therapy. thoracickey.comgoogle.com These preliminary findings suggest a potential therapeutic role for midodrine in this patient population, warranting further investigation in larger clinical trials. lvhn.orgresearchgate.net

Drug Interactions and Mechanistic Studies

Pharmacodynamic Interactions Leading to Augmented Pressor Effects

The co-administration of midodrine (B238276) hydrochloride with other substances that directly or indirectly stimulate the adrenergic system or otherwise increase vascular tone can result in a synergistic or additive elevation of blood pressure. Understanding these interactions is crucial for anticipating and managing potential hypertensive events.

The pressor effects of midodrine can be potentiated when co-administered with other agents that cause vasoconstriction, such as sympathomimetics like phenylephrine (B352888) and pseudoephedrine. drugs.comdrugs.com Midodrine's active metabolite, desglymidodrine (B1670291), is a direct alpha-1 adrenergic agonist, and its effects are additive with other drugs that stimulate these receptors. nih.govnih.gov This can lead to a marked elevation in supine arterial blood pressure. drugs.comdrugs.com The concurrent use of midodrine with these stimulants increases the risk of hypertension. drugs.comdrugs.com Therefore, blood pressure should be carefully monitored when midodrine is used concomitantly with other vasoconstrictive agents. drugs.comdrugs.comnih.gov

Interacting DrugMechanism of InteractionPotential Clinical Outcome
PhenylephrineAdditive alpha-1 adrenergic agonismIncreased risk of hypertension drugs.com
PseudoephedrineAdditive alpha-1 adrenergic agonismPotentiated pressor effects and increased risk of hypertension drugs.comdrugs.com

The concomitant administration of midodrine hydrochloride with thyroid hormones can increase the risk of hypertension. nih.govrxlist.com Thyroid hormones are known to sensitize adrenergic receptors, which can amplify the pressor effects of sympathomimetic agents like midodrine. While the precise mechanism is not fully elucidated, it is understood that both medications can independently increase blood pressure. droracle.ai Close monitoring of blood pressure is recommended when these two drug classes are used together. nih.govdroracle.ai

Interacting Drug ClassMechanism of InteractionPotential Clinical Outcome
Thyroid HormonesPotential sensitization of adrenergic receptors to the effects of midodrineIncreased risk of hypertension nih.govrxlist.com

The concurrent use of midodrine with monoamine oxidase (MAO) inhibitors, including the antibiotic linezolid (B1675486), should be avoided due to the significant risk of a hypertensive crisis. nih.govrxlist.com Linezolid is a reversible, nonselective inhibitor of monoamine oxidase. drugs.com MAO is responsible for the breakdown of monoamines, including norepinephrine (B1679862). nih.gov By inhibiting this enzyme, MAOIs can lead to an accumulation of norepinephrine in adrenergic neurons. drugs.com The administration of a direct-acting sympathomimetic like midodrine in this context can lead to an exaggerated pressor response. drugs.com The combination of linezolid with sympathomimetic agents has been shown to result in significant increases in systolic blood pressure. drugs.com

Interacting DrugMechanism of InteractionPotential Clinical Outcome
MAO InhibitorsInhibition of norepinephrine breakdown, leading to its accumulation and potentiation of midodrine's pressor effectIncreased risk of hypertensive crisis nih.govrxlist.com
LinezolidReversible, nonselective monoamine oxidase inhibition, enhancing the pressor response to sympathomimetic agents drugs.comSignificant increase in blood pressure drugs.comdrugs.com

Tricyclic antidepressants (TCAs) can enhance the pressor effects of midodrine. drugbank.com TCAs are known to inhibit the reuptake of norepinephrine at the synaptic cleft, thereby increasing its availability to act on adrenergic receptors. nih.gov This increased synaptic concentration of norepinephrine can potentiate the effects of an alpha-1 agonist like midodrine. Additionally, co-administration may lead to bradycardia. drugs.com

Interacting Drug ClassMechanism of InteractionPotential Clinical Outcome
Tricyclic AntidepressantsInhibition of norepinephrine reuptake, leading to increased synaptic norepinephrine and potentiation of midodrine's alpha-1 agonist effects nih.govAugmented pressor effects and potential for bradycardia drugbank.comdrugs.com

While the interaction is not as extensively documented as with other agents, some sources suggest that nonsteroidal anti-inflammatory drugs (NSAIDs) may increase the risk of hypertension when taken with midodrine. goodrx.com The proposed mechanism involves the inhibition of prostaglandin (B15479496) synthesis by NSAIDs, which can lead to reduced renal blood flow and sodium and water retention, potentially contributing to an increase in blood pressure.

Interacting Drug ClassMechanism of InteractionPotential Clinical Outcome
NSAIDsPotential for increased blood pressure, possibly through inhibition of prostaglandin synthesisIncreased risk of hypertension goodrx.com

The concomitant use of midodrine with dopamine (B1211576) or dopexamine (B1196262) can increase the risk of hypertension. drugbank.comdrugs.com Both dopamine and dopexamine have complex cardiovascular effects, including the potential to increase blood pressure. drugs.comdrugbank.com Dopexamine, for instance, can potentiate the effects of endogenous catecholamines. nih.gov The combination with midodrine, a direct alpha-1 agonist, can result in an additive pressor effect. drugs.comdrugs.com

Interacting DrugMechanism of InteractionPotential Clinical Outcome
DopamineAdditive pressor effects drugs.comIncreased risk of hypertension drugbank.comdrugs.com
DopexamineAdditive pressor effects, potentially through potentiation of endogenous catecholamines nih.govIncreased risk of hypertension drugbank.com

Pharmacodynamic Interactions Leading to Bradycardia

The administration of midodrine can lead to a reflexive slowing of the heart rate, a phenomenon mediated by the vagus nerve in response to the drug-induced increase in blood pressure. drugs.comdrugs.comhres.ca This effect can be significantly enhanced when midodrine is co-administered with other drugs that also possess bradycardic properties.

Concurrent use of midodrine and cardiac glycosides, such as digitalis (digoxin), can heighten the risk of bradycardia, atrioventricular (AV) block, or other arrhythmias. drugs.comdrugs.comhres.ca The underlying mechanism is an additive effect on heart rate reduction. drugs.comdrugs.comdrugbank.com While midodrine induces a vagal reflex that slows the heart, cardiac glycosides directly suppress the sinoatrial (SA) and atrioventricular (AV) nodes. The combination of these effects can lead to a clinically significant decrease in heart rate. researchgate.net

Beta-adrenergic blocking agents (beta-blockers) are well-known for their negative chronotropic effects, meaning they decrease heart rate. When taken concomitantly with midodrine, the risk of bradycardia is substantially increased. drugs.comdrugs.com The alpha-1 adrenergic stimulation from midodrine's active metabolite, desglymidodrine, leads to vasoconstriction and a subsequent reflex bradycardia. Beta-blockers, by blocking beta-adrenergic receptors in the heart, directly slow the heart rate. This dual action can result in a pronounced slowing of the pulse. drugs.comdrugs.com

Several other medications can interact with midodrine to produce or exacerbate bradycardia.

Cinnarizine: This antihistamine and calcium channel blocker can increase the bradycardic activities of midodrine. drugbank.com

Clevidipine (B1669171): As a calcium channel blocker, clevidipine can lower blood pressure and may have an impact on heart rate. nih.gov While it typically does not cause a reflex increase in heart rate, its vasodilatory effects could potentially interact with the pressor effects of midodrine, although specific studies on bradycardia are limited. nih.gov

Donepezil (B133215): This acetylcholinesterase inhibitor, used in the treatment of Alzheimer's disease, can also slow the heart rate. goodrx.comnih.gov The combination of donepezil and midodrine may therefore lead to an increased risk of bradycardia. goodrx.com

Interactive Data Table: Agents Interacting with Midodrine to Cause Bradycardia

Interacting Drug ClassExample(s)Mechanism of InteractionPotential Outcome
Cardiac GlycosidesDigitalis (Digoxin)Additive effects on slowing heart rate; midodrine's reflex bradycardia and digoxin's direct suppression of SA and AV nodes. drugs.comdrugs.comresearchgate.netEnhanced bradycardia, AV block, arrhythmias. drugs.comdrugs.com
Beta-BlockersPropranolol, BisoprololCombined effect of midodrine's reflex bradycardia and beta-blocker's direct negative chronotropic effect. drugs.comdrugs.comSignificant slowing of heart rate. drugs.comdrugs.com
Other AgentsCinnarizine, DonepezilAdditive bradycardic effects. drugbank.comgoodrx.comIncreased risk of bradycardia. drugbank.comgoodrx.com

Pharmacodynamic Interactions Leading to Reduced Efficacy of Midodrine

The therapeutic effect of midodrine, which is to raise blood pressure, can be counteracted by medications that have opposing pharmacodynamic actions.

Alpha-adrenergic blocking agents, or alpha-blockers, directly antagonize the effects of midodrine's active metabolite, desglymidodrine. hres.ca Desglymidodrine exerts its pressor effect by stimulating alpha-1 adrenergic receptors. Alpha-blockers such as doxazosin (B1670899) and alfuzosin (B1207546) also target these receptors, but they block them, leading to vasodilation and a decrease in blood pressure. meded101.com Consequently, the co-administration of these agents can inhibit the vasopressor effect of midodrine, leading to a reduction in its efficacy. hres.cadrugs.com

Several antihypertensive drugs, through various mechanisms, can diminish the effectiveness of midodrine.

Aliskiren (B1664508): As a direct renin inhibitor, aliskiren lowers blood pressure by blocking the renin-angiotensin-aldosterone system (RAAS) at its initial step. nih.govdovepress.com This action counteracts the pressor effect of midodrine.

Clonidine (B47849): While clonidine is an alpha-2 adrenergic agonist, its primary effect is to lower blood pressure by acting on the central nervous system to reduce sympathetic outflow. nih.gov This sympatholytic action can oppose the peripheral vasoconstriction induced by midodrine.

Ambrisentan: This endothelin receptor antagonist lowers blood pressure by blocking the vasoconstrictive effects of endothelin. nih.gov Midodrine may decrease the antihypertensive activities of ambrisentan, indicating a pharmacodynamic opposition. drugbank.com

Interactive Data Table: Agents Reducing the Efficacy of Midodrine

Interacting Drug ClassExample(s)Mechanism of InteractionPotential Outcome
Alpha-Adrenergic Blocking AgentsDoxazosin, AlfuzosinBlockade of alpha-1 adrenergic receptors, antagonizing the vasoconstrictive effect of midodrine's active metabolite. hres.cameded101.comReduced efficacy of midodrine in raising blood pressure. hres.cadrugs.com
Antihypertensive AgentsAliskiren, Clonidine, AmbrisentanOpposing pharmacodynamic effects on blood pressure regulation through different pathways (RAAS inhibition, central sympatholytic action, endothelin receptor antagonism). drugbank.comnih.govdovepress.comnih.govDiminished therapeutic effect of midodrine.

Antipsychotics (e.g., Clozapine)

The interaction between this compound and the atypical antipsychotic clozapine (B1669256) is primarily pharmacodynamic in nature, stemming from their opposing effects on alpha-1 adrenergic receptors. Clozapine is known to be an antagonist at these receptors, which can lead to vasodilation and consequently cause orthostatic hypotension, a common and clinically significant side effect of the medication. nih.gov

Midodrine, through its active metabolite desglymidodrine, acts as an alpha-1 adrenergic agonist, causing vasoconstriction and an increase in blood pressure. drugbank.com This mechanism makes midodrine a therapeutic option for managing clozapine-induced hypotension. nih.govnih.gov Clinical evidence, largely from case studies and series, suggests that midodrine can be effective in improving symptoms of orthostatic hypotension in patients treated with clozapine, often considered a second-line treatment when non-pharmacological interventions or dose adjustments are insufficient. nih.govnih.gov

However, it is also noted that the therapeutic efficacy of midodrine may be diminished when used concurrently with clozapine. drugbank.com This is a direct consequence of their opposing mechanisms of action; clozapine's alpha-1 blockade can counteract the pressor effects of midodrine. nih.govdrugbank.com Therefore, while midodrine is used to manage a side effect of clozapine, the presence of clozapine can simultaneously reduce the expected efficacy of midodrine.

Interacting DrugMechanism of InteractionClinical Outcome
ClozapinePharmacodynamic antagonism at alpha-1 adrenergic receptors. Clozapine blocks the receptors that midodrine's active metabolite, desglymidodrine, stimulates.Potential for decreased therapeutic efficacy of midodrine. drugbank.com However, midodrine is also used clinically to manage clozapine-induced orthostatic hypotension. nih.govnih.gov

Carvedilol (B1668590), Celiprolol (B1668369)

The interaction between this compound and beta-blockers such as carvedilol and celiprolol is also rooted in pharmacodynamic opposition. Carvedilol is a non-selective beta-blocker that also possesses alpha-1 blocking activity. drugbank.com Similarly, celiprolol is a cardioselective beta-1 blocker with partial beta-2 agonist and weak alpha-2 blocking properties. The primary interaction of concern with midodrine relates to their effects on blood pressure and heart rate.

The alpha-1 agonist effect of desglymidodrine, which increases vascular tone, can be directly antagonized by the alpha-1 blocking properties of carvedilol. drugbank.com This can result in a diminished therapeutic effect of midodrine in raising blood pressure. drugbank.com

Furthermore, co-administration of midodrine with beta-blockers like carvedilol can lead to an increased risk of bradycardia (a slow heart rate), atrioventricular (A.V.) block, or arrhythmia. drugs.comdrugs.comnih.gov This occurs because midodrine's pressor effect can trigger a vagal reflex, leading to a slowing of the heart rate, an effect that can be potentiated by the heart rate-lowering effects of beta-blockers. nih.govrxlist.com

Interacting DrugMechanism of InteractionClinical Outcome
CarvedilolPharmacodynamic antagonism. Carvedilol has alpha-1 blocking activity, which counteracts the alpha-1 agonist effects of desglymidodrine. drugbank.com Additive effects on heart rate reduction. drugs.comdrugs.comDecreased therapeutic efficacy of midodrine. drugbank.com Potential for enhanced bradycardia, A.V. block, or arrhythmia. drugs.comdrugs.com
CeliprololPharmacodynamic antagonism. As a beta-blocker, it can contribute to reduced heart rate, and any alpha-blocking activity would oppose midodrine's pressor effects.Decreased therapeutic efficacy of midodrine. drugbank.com Potential for additive effects on heart rate.

Pharmacokinetic Interactions

Competition at Renal Active Secretion Sites (e.g., Ranitidine, Metformin, Procainamide)

A potential for pharmacokinetic drug-drug interactions exists with this compound due to the renal handling of its active metabolite, desglymidodrine. drugs.com Desglymidodrine is a base, and its high renal clearance (approximately 385 mL/minute) is largely attributable to active tubular secretion, accounting for about 80% of its elimination. drugs.com

It is hypothesized that this secretion occurs via the organic cation transport (OCT) system in the kidneys, which is responsible for the secretion of many other basic drugs. drugs.commedicinenet.comfda.gov Consequently, co-administration of midodrine with other drugs that are substrates for this transport system could lead to competitive inhibition of renal excretion. drugs.comdrugs.com This could potentially increase the plasma concentrations of either desglymidodrine or the co-administered drug, or both, possibly leading to enhanced effects or an increased risk of toxicity. drugs.com

Drugs that are known to be secreted by this pathway and could potentially interact with desglymidodrine include ranitidine, metformin, and procainamide, among others such as cimetidine, triamterene, and flecainide. medicinenet.comfda.govaapharma.ca

Despite the strong theoretical basis for this interaction, it is important to note that there is a lack of direct experimental or clinical evidence to definitively confirm its clinical significance. fda.govdrugs.comdrugs.com However, a pharmacokinetic study in cirrhotic patients did note the potential interacting effect of ranitidine. nih.gov

Interacting DrugProposed Mechanism of InteractionPotential Clinical Outcome
RanitidineCompetition for active tubular secretion in the kidneys via the base-secreting system. drugs.commedicinenet.comPotential for increased plasma concentrations of desglymidodrine and/or ranitidine. medicinenet.comdrugs.com Clinical significance is not fully established. fda.gov
MetforminCompetition for active tubular secretion in the kidneys via the base-secreting system. drugs.commedicinenet.comPotential for increased plasma concentrations of desglymidodrine and/or metformin. medicinenet.comdrugs.com Clinical significance is not fully established. fda.gov
ProcainamideCompetition for active tubular secretion in the kidneys via the base-secreting system. drugs.commedicinenet.comPotential for increased plasma concentrations of desglymidodrine and/or procainamide. medicinenet.comdrugs.com Clinical significance is not fully established. fda.gov

Preclinical and Translational Research

Animal Models of Orthostatic Hypotension and Autonomic Dysfunction

Preclinical studies in various animal models have been crucial for establishing the pharmacodynamic profile of midodrine (B238276) hydrochloride. These models are designed to simulate conditions of orthostatic hypotension and autonomic dysfunction to evaluate the drug's efficacy in restoring vascular tone and blood pressure.

A common experimental model involves inducing postural hypotension in anesthetized dogs through ganglionic blockade with agents like hexamethonium. In this model, a head-up tilt causes a significant drop in blood pressure. Administration of midodrine has been shown to significantly attenuate this tilt-induced decrease in blood pressure, as well as the reduction in cerebral and vertebral arterial blood flow nih.gov. This demonstrates the drug's ability to counteract the effects of gravity on blood distribution in a state of compromised autonomic reflexes.

Other animal experiments have utilized pithed rats, a model where the central nervous system's influence on the vasculature is removed, to confirm the direct peripheral action of midodrine. In these animals, midodrine produces a dose-dependent increase in blood pressure, an effect that is significantly reduced by alpha-adrenergic blocking agents like phentolamine, confirming its mechanism as a direct peripheral alpha-adrenergic agonist nih.gov. The vasoconstrictor effects have been demonstrated in various smooth muscle organs, including blood vessels and the urinary bladder nih.gov.

Rats are also used to study potential drug-induced toxicities, such as arteritis, which midodrine has been shown to cause at high doses due to its potent vasoconstrictor action nih.gov. These toxicological models are important for understanding the safety profile of the compound nih.gov.

The table below summarizes key findings from animal models used in midodrine research.

Animal ModelMethod of InductionKey Findings with Midodrine/Desglymidodrine (B1670291)Reference
Anesthetized DogsHexamethonium-induced ganglionic blockade and head-up tiltAttenuated the decrease in blood pressure and cerebral blood flow. nih.gov
Pithed RatsSurgical destruction of CNSCaused a dose-dependent increase in blood pressure, confirming direct peripheral α-adrenergic stimulation. nih.gov
RatsHigh-dose subcutaneous administrationInduced arteritis in mesenteric arteries due to vasoconstrictor action. nih.gov

In Vitro Studies of Alpha-1 Adrenergic Receptor Activation and Downstream Effects

In vitro studies have been essential in defining the precise mechanism of action of midodrine. Midodrine is a prodrug that is enzymatically hydrolyzed to its pharmacologically active metabolite, desglymidodrine nih.govdroracle.aitg.org.au.

Desglymidodrine is a selective alpha-1 adrenergic receptor agonist droracle.ainih.gov. Its primary action is on the alpha-adrenergic receptors located on the vasculature's arterioles and veins. Activation of these receptors on vascular smooth muscle cells leads to vasoconstriction, which in turn increases peripheral vascular resistance and elevates blood pressure droracle.ai.

The molecular mechanism involves the alpha-1 receptor, which is a G-protein coupled receptor of the Gq type. Upon binding of desglymidodrine, the receptor activates phospholipase C. This enzyme catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction nih.gov.

Importantly, desglymidodrine does not stimulate cardiac beta-adrenergic receptors droracle.aidroracle.ai. This selectivity is clinically significant as it means the drug increases blood pressure without directly increasing heart rate or cardiac contractility droracle.aidroracle.ai. Furthermore, desglymidodrine diffuses poorly across the blood-brain barrier, minimizing effects on the central nervous system droracle.ai.

The table below summarizes key findings from in vitro research.

Experimental SystemKey FindingsReference
Isolated Smooth Muscle PreparationsDesglymidodrine induces contraction of vascular smooth muscle. nih.gov
Receptor Binding AssaysDesglymidodrine selectively binds to and activates alpha-1 adrenergic receptors. droracle.ainih.gov
Cellular AssaysActivation of alpha-1 receptors leads to increased intracellular calcium via the phospholipase C pathway. nih.gov
Cardiac Tissue AssaysDesglymidodrine does not stimulate cardiac beta-adrenergic receptors. droracle.ai

Toxicology and Safety Pharmacology Studies in Animals

Toxicology and safety pharmacology studies are mandated by regulatory agencies to assess the potential adverse effects of a new drug candidate on major physiological systems before human trials can begin scantox.com. These studies for midodrine have been conducted in various animal species to evaluate its safety profile.

Long-term carcinogenicity studies, typically conducted over two years in rodents, are designed to assess the tumor-forming potential of a substance after chronic exposure nih.gov. For midodrine hydrochloride, no evidence of carcinogenic potential was observed in long-term studies performed in rats and mice. The incidence of tumors in animals treated with midodrine was not significantly different from that in control animals receiving a placebo.

SpeciesDurationOutcome
Rat2 yearsNo evidence of carcinogenicity
Mouse2 yearsNo evidence of carcinogenicity

Mutagenicity testing is performed to determine if a substance can cause genetic mutations cambridgemedchemconsulting.com. A standard battery of tests is used to assess different types of genetic damage. This compound was evaluated in a series of in vitro and in vivo mutagenicity assays.

The Ames test, which uses Salmonella typhimurium bacteria to detect gene mutations, was negative for midodrine youtube.com. Additionally, an in vitro chromosomal aberration assay in mammalian cells and an in vivo mouse micronucleus test, which detect chromosomal damage, were also negative nih.gov. These results indicate that midodrine does not have mutagenic potential.

Assay TypeTest SystemResult
Gene MutationAmes test (S. typhimurium)Negative
Chromosomal Aberration (in vitro)Mammalian cells (e.g., CHO)Negative
Chromosomal Damage (in vivo)Mouse Micronucleus TestNegative

Reproductive and developmental toxicity studies are conducted to identify any adverse effects of a drug on fertility and fetal development nih.govfda.govbirthdefectsresearch.org. Studies with this compound have been performed in rats and rabbits.

In these studies, midodrine did not show any impairment of fertility in male or female rats. There was no evidence of teratogenicity (drug-induced birth defects) when midodrine was administered to pregnant rats and rabbits during the critical period of organogenesis. At doses high enough to cause toxicity in the pregnant mother (maternal toxicity), some effects such as reduced fetal body weight and delayed ossification were observed. These effects are generally considered secondary to the stress on the mother rather than a direct effect on the fetus.

Study TypeSpeciesKey Findings
Fertility and Early Embryonic DevelopmentRatNo impairment of fertility.
Embryo-fetal DevelopmentRat, RabbitNo teratogenic effects observed. Fetal effects noted only at maternally toxic doses.
Pre- and Postnatal DevelopmentRatNo adverse effects on offspring development.

Analytical and Bioanalytical Method Development Research

Development and Validation of Assays for Midodrine (B238276) and Desglymidodrine (B1670291) in Biological Matrices

The accurate quantification of midodrine and its pharmacologically active metabolite, desglymidodrine, in biological matrices such as human plasma, is fundamental to understanding its pharmacokinetic profile. To this end, several highly sensitive and specific assays have been developed and validated, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a predominant technique.

Research has focused on creating methods that are not only precise and accurate but also efficient, allowing for rapid sample analysis. A common approach involves the use of liquid-liquid extraction (LLE) or protein precipitation to isolate the analytes from the plasma matrix. nih.govbenthamdirect.com For instance, a validated LC-MS/MS assay utilized LLE with tert-butyl methyl ether for sample preparation. nih.gov Another method employed a more straightforward protein precipitation technique. benthamdirect.com

Chromatographic separation is typically achieved using a reverse-phase C18 column. nih.govbenthamdirect.com The mobile phase composition is optimized to ensure adequate separation of midodrine, desglymidodrine, and an internal standard. One method utilized an isocratic elution with a mobile phase of methanol (B129727) and 0.2% formic acid (70:30, v/v). nih.gov Another successful separation was achieved with 10mM ammonium (B1175870) formate (B1220265) (pH 4.0) and methanol (30:70, v/v). eurekaselect.com

Detection by tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode, provides excellent sensitivity and selectivity. nih.goveurekaselect.com The assays are validated according to regulatory guidelines, such as those from the FDA, ensuring their reliability for bioanalytical applications. nih.gov Validation parameters typically include linearity, accuracy, precision, recovery, and stability.

Table 1: Comparison of Validated LC-MS/MS Assays for Midodrine and Desglymidodrine in Human Plasma

ParameterMethod AMethod B
Sample PreparationLiquid-Liquid Extraction (tert-butyl methyl ether) nih.govProtein Precipitation benthamdirect.com
Chromatography ColumnRP C18 (4.6mm x 50mm, 5µm) nih.govJones C18 (4.6mm x 150mm, 3µm) eurekaselect.com
Mobile PhaseMethanol:0.2% Formic Acid (70:30, v/v) nih.gov10mM Ammonium Formate (pH 4.0):Methanol (30:70, v/v) eurekaselect.com
DetectionTandem Mass Spectrometry (MRM) nih.govTandem Mass Spectrometry (MRM) benthamdirect.comeurekaselect.com
Linearity Range (ng/mL)0.50 - 40.00 nih.gov0.3 - 110 benthamdirect.comeurekaselect.com
Recovery (%)Not Specified99 ± 0.12 benthamdirect.comeurekaselect.com
ApplicationComparative Pharmacokinetics in Ascitic Patients nih.govClinical Pharmacokinetic Studies eurekaselect.com

High-performance liquid chromatography (HPLC) with fluorescence detection has also been utilized for the simultaneous determination of midodrine and desglymidodrine in plasma. nih.gov This method involves an automated column-switching technique for on-line liquid-solid extraction and analyte enrichment, demonstrating detection limits sufficient for pharmacokinetic studies following oral administration. nih.gov

Stability-Indicating Analytical Methods

Stability-indicating methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient without interference from degradation products. Such methods are developed by subjecting the drug substance to stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.

For midodrine hydrochloride, both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed and validated as stability-indicating assays. These methods effectively separate the intact drug from products formed under various stress conditions, including acid and alkali hydrolysis, oxidation, thermal degradation, and photolysis.

One RP-HPLC method demonstrated the separation of this compound from its degradation products, proving its stability-indicating capability. Similarly, a developed HPTLC method was found to be simple, accurate, and precise for the estimation of midodrine HCl. In this HPTLC study, significant degradation was observed under alkaline and oxidative conditions, with moderate degradation in acidic conditions, and relative stability under thermal and photolytic stress.

Table 2: Overview of Stability-Indicating Methods for this compound

TechniqueStress Conditions AppliedKey Findings
RP-HPLCAlkaline, acidic, neutral, oxidative, and photolytic conditions.Degradation products were well resolved from the main peak, confirming the method's stability-indicating nature.
HPTLCAcid hydrolysis, alkali hydrolysis, oxidative, thermal, and photolytic degradation.The drug degraded significantly under alkaline and oxidative stress, moderately under acidic conditions, and was comparatively stable under thermal and photolytic conditions.

The validation of these methods as per ICH guidelines confirms their specificity, linearity, accuracy, and precision, making them suitable for routine quality control and stability studies of this compound in pharmaceutical dosage forms.

Methodologies for Metabolite Profiling and Identification

The primary metabolic pathway for midodrine is its conversion from a prodrug to its active metabolite. This process is a key area of focus for metabolite profiling.

The principal biotransformation of midodrine is deglycination, which results in the formation of desglymidodrine. wjgnet.com This active metabolite is responsible for the pharmacological effects of the drug. wjgnet.com Therefore, metabolite profiling studies for midodrine are centered on the quantification and characterization of this conversion.

The analytical methodologies developed for the simultaneous determination of midodrine and desglymidodrine in biological fluids, as detailed in section 7.1, are the primary tools for this type of metabolite profiling. LC-MS/MS methods are particularly well-suited for this purpose, offering the high sensitivity and specificity required to track the appearance of the metabolite alongside the disappearance of the parent drug in pharmacokinetic studies. nih.goveurekaselect.com By analyzing plasma samples over time after administration, these methods allow for a detailed characterization of the rate and extent of the conversion of midodrine to desglymidodrine.

While desglymidodrine is the main active metabolite, comprehensive metabolite identification would typically involve searching for other potential minor metabolites using high-resolution mass spectrometry (HR-MS) coupled with sophisticated data mining techniques. However, the available research literature predominantly focuses on the analysis of desglymidodrine as the key metabolite.

Challenges and Controversies in Midodrine Hydrochloride Research

Limitations of Existing Clinical Trial Data and Methodological Considerations

The body of clinical evidence for midodrine (B238276) hydrochloride has been criticized for several methodological limitations that impact the certainty of its clinical efficacy. Many of the pivotal trials that led to its initial approval were characterized by small sample sizes, which can limit the statistical power to detect anything other than large treatment effects and may not be representative of the broader patient population. researchgate.netnih.gov

Furthermore, the duration of many of these studies was relatively short, often spanning only a few weeks. nih.gov This raises questions about the long-term efficacy and safety of midodrine in a condition that is chronic in nature. The design of some trials, including crossover studies, while efficient, can be problematic if there are carryover effects from the treatment in one period to the next.

A significant methodological consideration in midodrine research has been the reliance on surrogate endpoints, particularly the change in standing systolic blood pressure. nih.govnih.gov While midodrine has been shown to produce a statistically significant increase in standing blood pressure, the correlation between this physiological measure and a clinically meaningful improvement in patient symptoms and functional capacity has been a point of contention. nih.govnih.gov Critics argue that an increase in blood pressure does not automatically translate to a reduction in symptoms like dizziness, lightheadedness, or a decreased risk of falls. semanticscholar.org The focus on patient-reported outcomes, such as global symptom improvement scales, has been inconsistent across studies, and when assessed, the improvement has sometimes been modest. researchgate.netsemanticscholar.org For instance, in one key trial, while there was a significant improvement in the global symptom relief score, the effect on individual symptoms like dizziness was less pronounced. nih.gov

Debate on Clinical Benefit Confirmation

The debate surrounding the clinical benefit of midodrine hydrochloride was notably highlighted by the actions of the U.S. Food and Drug Administration (FDA). Midodrine was granted accelerated approval in 1996 based on its effect on the surrogate endpoint of raising standing systolic blood pressure. nih.gov This approval was contingent on the manufacturer conducting post-marketing studies to verify and describe the drug's clinical benefit.

However, for many years, these confirmatory studies were not completed to the FDA's satisfaction. nih.gov This led the FDA to propose the withdrawal of midodrine's marketing approval in 2010, stating that its clinical benefit had not been adequately demonstrated. nih.gov The agency argued that an improvement in a patient's ability to perform life activities had not been shown. This proposal was met with significant resistance from medical professional societies, clinicians, and patients who attested to the drug's clinical utility in managing debilitating orthostatic hypotension.

In response to this outcry, the FDA eventually reversed its decision, allowing the drug to remain on the market while new clinical trials were designed to more definitively assess its clinical benefit. A subsequent Phase 4, double-blind, placebo-controlled, randomized, tilt-table study was conducted to evaluate the clinical benefit of midodrine with regard to symptom response. nih.gov This study found that midodrine significantly increased the time to syncopal or near-syncopal symptoms during a tilt-table test compared to placebo. nih.gov While this provided further evidence of its clinical effect, the broader debate underscores the challenges in translating physiological measurements into patient-centered clinical benefits.

Risk-Benefit Assessment and Patient Selection Criteria

A critical aspect of this compound research and clinical practice is the careful assessment of its risk-benefit profile. The most significant and common adverse effect of midodrine is supine hypertension, or high blood pressure when lying down. nih.govnih.gov This is a direct consequence of its mechanism of action, which causes systemic vasoconstriction. The risk of supine hypertension is a major consideration, as it can potentially increase the long-term risk of cardiovascular events.

The incidence of supine hypertension in clinical trials has varied, but it is a recognized and dose-dependent side effect. nih.gov Other commonly reported adverse effects include pilomotor reactions (goosebumps), scalp pruritus (itching), and urinary hesitancy or retention. researchgate.netnih.gov

Given these risks, careful patient selection is paramount. Midodrine is generally recommended for patients with severe symptomatic orthostatic hypotension who have failed to respond to non-pharmacological interventions. cornwall.nhs.ukpotsuk.org Patients with pre-existing sustained supine hypertension are typically not candidates for midodrine therapy. nih.gov Furthermore, patients should be educated on measures to mitigate supine hypertension, such as avoiding taking the last dose of the day close to bedtime and elevating the head of the bed. nih.gov The decision to initiate and continue midodrine therapy should be based on a clear demonstration of symptomatic improvement that outweighs the potential risks. drugs.com

Incidence of Common Adverse Events with this compound in Clinical Trials
Adverse EventIncidence with Midodrine (%)Incidence with Placebo (%)Risk Ratio (95% CI)
Piloerection (Goosebumps)13.31.610.53 (2.60-42.63)
Scalp Pruritus (Itching)7.71.66.45 (1.49-27.94)
Supine Hypertension7.11.66.38 (1.47-27.63)
Urinary Urgency/Hesitancy/Retention5.50.85.85 (1.29-26.54)
Scalp Paresthesia (Tingling)5.50.88.28 (1.06-64.44)

Data adapted from a systematic review and meta-analysis of clinical trials. nih.gov

Therapeutic Role in Comparison to Other Treatments

The therapeutic role of this compound is often considered in the context of other available treatments for orthostatic hypotension, primarily fludrocortisone (B194907) and droxidopa (B1670964).

Fludrocortisone , a mineralocorticoid, works by increasing sodium and water retention, thereby expanding plasma volume. It is often considered a first-line pharmacological treatment. potsuk.org However, direct head-to-head comparative trials with midodrine have been limited. A retrospective cohort study suggested that fludrocortisone was associated with a higher risk of all-cause hospitalizations compared to midodrine, particularly in patients with a history of congestive heart failure. researchgate.net Fludrocortisone can also cause supine hypertension and hypokalemia. droracle.ai

Droxidopa is a prodrug that is converted to norepinephrine (B1679862) and is also approved for the treatment of neurogenic orthostatic hypotension. A meta-analysis of clinical trials found that while both midodrine and droxidopa were more effective than placebo at increasing standing systolic blood pressure, the effect was larger with midodrine. wikipedia.org However, the same analysis indicated that midodrine, but not droxidopa, was associated with a significantly increased risk of supine hypertension. wikipedia.org Another study looking at treatment persistence found that patients taking droxidopa were more likely to remain on therapy compared to those on midodrine, which could be related to better efficacy or fewer side effects. neurology.org

Ultimately, the choice of treatment depends on the individual patient's clinical profile, including the underlying cause of orthostatic hypotension, comorbidities, and tolerance to potential side effects. droracle.ai Midodrine's relatively short duration of action can be advantageous in allowing for more tailored dosing during the day to manage symptoms while minimizing the risk of nocturnal supine hypertension.

Conclusion and Future Research Perspectives

Unanswered Research Questions in Midodrine (B238276) Hydrochloride Pharmacology

Despite its clinical use, several fundamental questions regarding the pharmacology of midodrine hydrochloride remain unanswered. There is a pressing need for a more profound understanding of the specific patient pathophysiologies that are most amenable to treatment with midodrine. The mechanisms of persistent hypotension can differ considerably, and identifying which of these are most effectively countered by midodrine's alpha-1 adrenergic agonism is a key area for future research nih.gov.

Furthermore, there is a lack of comprehensive data on the prevalence of patients who could potentially benefit from an oral vasopressor like midodrine, particularly in the intensive care setting nih.gov. The optimal dosing strategies also require further elucidation. It is uncertain whether alternative dosing regimens, such as a 4-6 hourly schedule or a responsive dosing protocol where the dose is adjusted based on blood pressure readings, could prove more efficacious than current practices nih.gov. The long-term effects of sustained alpha-1 adrenergic stimulation also warrant more thorough investigation.

Opportunities for Novel Therapeutic Applications and Patient Subgroup Identification

The exploration of novel therapeutic applications for this compound beyond its primary indication for orthostatic hypotension is a promising area of research. There is growing interest in its off-label use for a variety of conditions. nih.govresearchgate.net These emerging applications include:

Critical Care: Midodrine is increasingly being used as an adjunctive therapy in critically ill patients to facilitate weaning from intravenous vasopressors. nih.govresearchgate.netmonash.edu However, evidence for its effectiveness in this context has been conflicting, highlighting the need for larger, well-designed clinical trials. nih.govresearchgate.netmonash.edu

Hepatorenal Syndrome: In conjunction with octreotide (B344500), midodrine is being investigated for the management of hepatorenal syndrome, with the proposed mechanism being the constriction of splanchnic vessels. wikipedia.org

Intradialytic Hypotension: Small studies have suggested that midodrine may be effective in preventing excessive drops in blood pressure in patients undergoing hemodialysis. wikipedia.org

Postural Orthostatic Tachycardia Syndrome (POTS): Midodrine is used off-label to manage POTS by increasing venous return through its vasoconstrictive effects. wikipedia.org

Heart Failure: There is emerging interest in using midodrine in patients with heart failure and reduced ejection fraction who experience symptomatic hypotension, potentially enabling the optimization of guideline-directed medical therapy. nih.gov

A crucial aspect of future research will be the identification of specific patient subgroups who are most likely to respond favorably to midodrine therapy. This will require a more granular understanding of the underlying pathophysiology of hypotension in different clinical scenarios. For instance, in the critical care setting, identifying patients with specific shock etiologies who are more likely to benefit from midodrine could lead to more targeted and effective treatment strategies.

Advancements in Methodological Approaches for this compound Research

To address the existing knowledge gaps, advancements in methodological approaches for studying this compound are essential. Future research should move beyond small, single-center studies to larger, multicenter, randomized controlled trials. These trials should be designed to assess not only surrogate endpoints like blood pressure but also clinically meaningful outcomes such as functional status and quality of life.

The use of tilt-table testing in a controlled setting has been a valuable tool in assessing the clinical benefit of midodrine in symptomatic orthostatic hypotension. nih.gov Further standardization and application of such methodologies can provide objective measures of treatment efficacy.

Pharmacokinetic and pharmacodynamic modeling can also play a more significant role in optimizing dosing strategies and understanding the concentration-effect relationship of midodrine and its active metabolite, desglymidodrine (B1670291).

Recent advancements in analytical techniques, such as the development of novel spectrofluorimetric methods , may offer more precise and efficient ways to quantify this compound in various formulations, aiding in quality control and stability studies. patsnap.com

Q & A

Q. What validated analytical methods are recommended for quantifying Midodrine hydrochloride in bulk and formulations?

Answer: The most widely validated methods for quantifying this compound (MD) include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry .

  • RP-HPLC : A stability-indicating method uses a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol:phosphate buffer (pH 3.0) in a 70:30 ratio. Detection is at 225 nm, with a flow rate of 1.0 mL/min and retention time of ~4.2 minutes. This method is linear (5–30 µg/mL), precise (RSD < 2%), and sensitive (LOD: 0.15 µg/mL) .
  • UV Spectrophotometry : MD is quantified at 290 nm in water, with linearity in the range of 2–10 µg/mL. This method is cost-effective but less selective than HPLC for degraded samples .

Q. Table 1: Comparison of Analytical Methods

MethodLinearity RangeLODKey AdvantageLimitation
RP-HPLC 5–30 µg/mL0.15 µg/mLStability-indicating, specificRequires expensive instrumentation
UV 2–10 µg/mL0.5 µg/mLRapid, cost-effectiveSusceptible to matrix interference

Q. How should researchers design stability studies for this compound under stress conditions?

Answer: Stability studies should follow ICH guidelines and include:

  • Stress Testing : Expose MD to acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. Monitor degradation using RP-HPLC to identify major degradation products (e.g., desglymidodrine) .
  • Forced Degradation : Use a 10% degradation threshold. For example, MD in alkaline conditions degrades by ~25% after 6 hours, while oxidative stress causes ~15% degradation .
  • Data Analysis : Calculate recovery (98–102%) and precision (RSD < 2%) to validate method robustness .

Advanced Research Questions

Q. What advanced techniques are used to characterize this compound-metal ion complexes for nanotherapy?

Answer: Midodrine forms 1:1 stoichiometric complexes with Ag(I) ions, which are synthesized via nano-precipitation and characterized using:

  • UV-Vis Spectroscopy : Absorption peak at 322 nm confirms nanoparticle formation .
  • XRD : Crystallite size (64.5 nm) and face-centered cubic structure are calculated using the Debye-Scherrer equation .
  • SEM/FT-IR : SEM reveals spherical morphology (particle size ~70 nm), while FT-IR identifies the -NH₂ group’s role in stabilizing nanoparticles .

Methodological Note: Optimize pH (7.8, close to MD’s pKa) and molar ratio (1:1 MD:Ag) to enhance complex stability. Validate reproducibility across three synthesis batches .

Q. How can researchers resolve contradictions in pharmacokinetic data between preclinical and clinical studies?

Answer: Contradictions often arise from differences in bioactivation rates (MD → desglymidodrine) or study design . Strategies include:

  • Cross-Species Validation : Compare metabolite profiles in animal models (e.g., rats) and human plasma using LC-MS/MS to identify species-specific metabolic pathways .
  • Dose Adjustments : Account for variations in bioavailability (e.g., MD’s oral bioavailability in humans is ~93% vs. 75% in rodents) .
  • Population Pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to analyze covariates like renal function impacting MD clearance in pediatric vs. adult populations .

Q. What experimental considerations are critical for clinical studies on Midodrine’s efficacy in autonomic disorders?

Answer:

  • Endpoint Selection : Use objective measures (e.g., tilt-table test for orthostatic hypotension) alongside patient-reported outcomes (e.g., Syncope Functional Status Questionnaire) .
  • Blinding and Controls : Implement double-blinded crossover designs to mitigate placebo effects, as seen in studies on pediatric postural tachycardia syndrome (POTS) .
  • Long-Term Safety : Monitor adverse events (e.g., supine hypertension) over ≥6 months, with dose titration (2.5–10 mg TID) based on blood pressure response .

Q. Table 2: Key Parameters in Clinical Trial Design

ParameterRecommendationRationale
Sample Size≥50 participants per armEnsure statistical power for rare outcomes
Follow-Up Duration6–12 monthsAssess long-term efficacy and safety
BiomarkersPlasma desglymidodrine levelsCorrelate metabolite levels with response

Q. How can researchers optimize the synthesis of deuterated this compound for pharmacokinetic studies?

Answer: Deuterated MD ([²H₆]-Midodrine) is synthesized via isotopic exchange in methanol-D4 under acidic conditions. Key steps:

  • Purification : Use preparative HPLC with a deuterated solvent system to achieve >98% isotopic purity .
  • Validation : Confirm deuteration sites (e.g., methoxy groups) via NMR and high-resolution mass spectrometry (HRMS) .
  • Application : Use in mass spectrometry to differentiate endogenous vs. exogenous MD in bioavailability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.